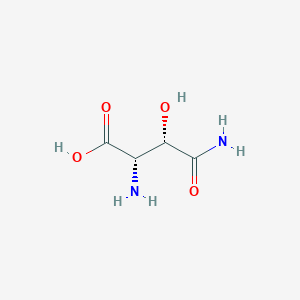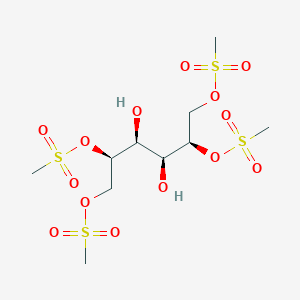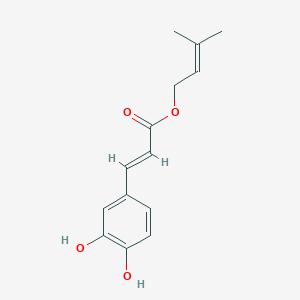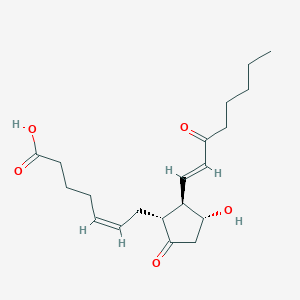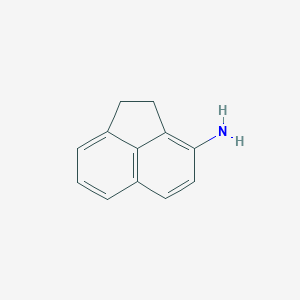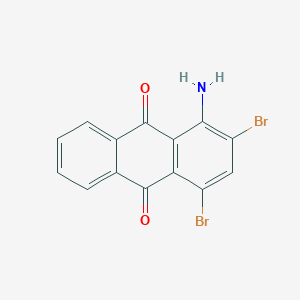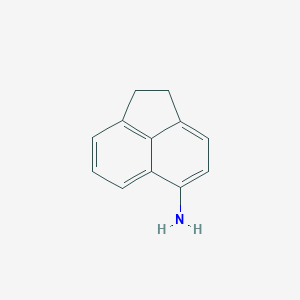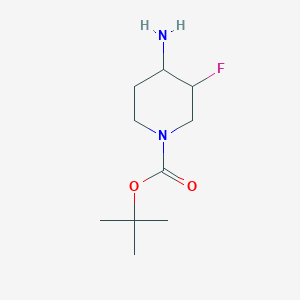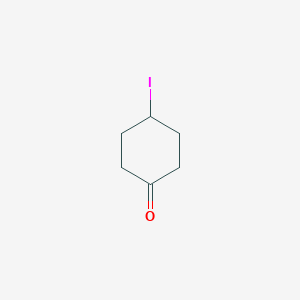
Gd-DTPA
描述
Gadopentetic acid, sold under the brand name Magnevist, is a gadolinium-based MRI contrast agent . It is usually administered as a salt of a complex of gadolinium with DTPA (diethylenetriaminepentaacetate) with the chemical formula A2[Gd(DTPA)(H2O)]; when cation A is the protonated form of the amino sugar meglumine the salt goes under the name "gadopentetate dimeglumine" .
Synthesis Analysis
The earliest appearance of gadopentetic acid in the chemical literature came in 1982, when Thomas J. Wenzel, Martin E. Ashley, and Robert E. Sievers at the University of Colorado (Boulder) reported that several complexes of metal ions with polyanions could be used as water-soluble paramagnetic relaxation agents for 13 carbon NMR spectroscopy .Molecular Structure Analysis
In the complex of Gd3+ and DTPA5− the gadolinium ion is 9-coordinate, surrounded by the 3 nitrogen atoms and 5 oxygen atoms from the carboxylate groups . The ninth coordination site is occupied by a water molecule .Chemical Reactions Analysis
Gadopentetic acid is usually injected intravenously . Its paramagnetic property reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in NMR, which is the source of its clinical utility .Physical and Chemical Properties Analysis
Gadopentetic acid has a molecular formula of C14H18GdN3O10 and a molar mass of 545.56 g·mol−1 .科学研究应用
磁共振成像 (MRI) 增强剂
Gd-DTPA 广泛用作 MRI 增强剂,以提高内部结构的可见度。 它在可视化血管异常的病灶方面特别有效,但不包括心脏 . 钆离子的顺磁性使图像更清晰,有助于诊断和监测疾病进展 .
乳腺癌研究
研究表明,this compound 在乳腺癌细胞中会增加 TRPC5 通道的表达并减少化疗药物阿霉素的核积累 . 这表明 this compound 在了解和克服乳腺癌治疗中的化疗耐药方面具有潜在作用。
神经学研究
This compound 穿过血脑屏障的能力引起了人们对其在大脑中积累的担忧。 对 this compound 对中枢神经系统的长期影响进行研究对于评估重复 MRI 扫描的安全性至关重要 .
环境影响研究
This compound 对环境的影响是重大的,研究发现钆在旧金山湾等地区以及多个地区的自来水中都有积累。 这引发了人们对钆基造影剂对环境的长期影响的疑问 .
毒理学和安全性评估
尽管被认为是无害的,但有证据表明 this compound 会导致肾源性全身纤维化,这是一种影响皮肤和器官的严重疾病。 对 this compound 的毒理学特征进行研究对于确保患者安全至关重要 .
药代动力学和药物递送
了解 this compound 的药代动力学,包括其分布、代谢和排泄,对于优化其作为造影剂的用途和最大程度地减少潜在副作用至关重要 .
细胞和分子机制
在细胞水平上,this compound 会影响 TRPC5 等离子通道的功能,这些通道参与细胞信号通路。 研究这些相互作用可以提供对疾病分子机制的见解 .
新型造影剂的开发
对 this compound 的物理化学性质的研究促进了新型造影剂的开发,这些新型造影剂具有改进的安全性和有效性,可用于 MRI 和其他成像技术 .
作用机制
Target of Action
Gadopentetic acid, a gadolinium-based MRI contrast agent, primarily targets protons in the body . These protons are abundant in water and fat tissues, which make up a large part of the human body.
Mode of Action
The mode of action of gadopentetic acid is based on its interaction with protons when placed in a strong magnetic field . This interaction is interpreted and transformed into images by magnetic resonance (MR) instruments . Gadopentetic acid shortens the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), gadopentetic acid enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .
Biochemical Pathways
Gadopentetic acid does not directly interact with biochemical pathways. Instead, it influences the magnetic properties of hydrogen nuclei (protons) in water molecules within tissues. This effect is used to create contrast in MR images, allowing for better visualization of tissues and their structures .
Pharmacokinetics
Gadopentetic acid is usually administered intravenously . The distribution half-life is approximately 12 minutes, and the elimination half-life is around 100 minutes . Gadopentetic acid is exclusively eliminated in the urine, with 83 ± 14% of the dose excreted within 6 hours and 91 ± 13% by 24 hours, post-injection .
Result of Action
The primary result of gadopentetic acid’s action is the enhancement of MR images. It increases signal intensity, thus enhancing the image contrast between tissues . This allows for better visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as lesions with abnormal vascularity in the head, neck, and body .
Action Environment
The action of gadopentetic acid can be influenced by environmental factors. For instance, the presence of kidney problems in patients can lead to a toxic reaction known as nephrogenic systemic fibrosis (NSF) . Additionally, the concentration of gadopentetic acid in the environment, such as in tap water or bodies of water, can be higher than normal due to its excretion in urine . This could potentially have environmental implications and affect the action, efficacy, and stability of the compound .
安全和危害
Gadolinium-based agents like Gadopentetic acid may cause a toxic reaction known as nephrogenic systemic fibrosis (NSF) in patients with severe kidney problems . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
There are concerns that, despite the strength of the complex, it could break apart and enter other organs, including the brain . In February 2023, Joshua DeAguero, Brent Wagner, and collaborators at the University of New Mexico (Albuquerque) and other institutions reported that some patients who had MRI scans developed gadolinium nanoparticles in the kidneys, leading to nephrogenic systemic fibrosis, a painful disease that affects the skin and organs and is often fatal .
Relevant Papers
- A case report titled “Neurotoxic manifestations following off label use” was published in September 2020. It reported a case of a 70-year-old man who developed altered mental status, bilateral hearing loss, somnolence and confusion, diffuse CSF hyperdensity and L4−5 fluid gadopentetic-acid collection following off-label use of gadopentetic-acid as contrast agent .
- Another case report titled “A Grade III Severe Hypersensitivity Caused by Gadopentetic Acid Injection” was published in July 2023 .
- A report titled “Severe immediate hypersensitivity to gadolinium contrast agent after targeted treatment in a patient with alveolar soft part sarcoma: A case report and review of literature” was published in November 2023 .
生化分析
Biochemical Properties
Gadopentetic acid interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by MRI instruments . The images are based primarily on proton density and proton relaxation dynamics . Gadopentetic acid has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase .
Cellular Effects
Gadopentetic acid enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges . It also increases TRPC5 expression and decreases Adriamycin nuclear accumulation in breast cancer cells .
Molecular Mechanism
Gadopentetic acid exerts its effects at the molecular level by shortening the T1 and T2 relaxation times in tissues where it accumulates . It potentiates the inward and outward currents through TRPC5 channels, which were exogenously expressed in HEK293 cells .
Temporal Effects in Laboratory Settings
Long-term treatment (28 days) of human breast cancer cells with Gadopentetic acid did not affect the IC50 values of Adriamycin . Treatment with Gadopentetic acid significantly increased TRPC5 expression and decreased the accumulation of Adriamycin in the nuclei of breast cancer cells .
Metabolic Pathways
Gadopentetic acid is not detectably biotransformed or decomposed . It is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection .
Transport and Distribution
Gadopentetic acid rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Gadopentetic acid involves the reaction of DTPA anhydride with gadolinium hydroxide followed by complexation with sodium hydroxide and protonation with hydrochloric acid.", "Starting Materials": [ "Diethylenetriaminepentaacetic acid (DTPA) anhydride", "Gadolinium hydroxide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "DTPA anhydride is dissolved in anhydrous DMF.", "Gadolinium hydroxide is added to the solution and stirred for several hours at room temperature.", "The resulting mixture is then heated at 80°C for 24 hours to form the gadolinium-DTPA complex.", "Sodium hydroxide is added to the solution to adjust the pH to 7-8.", "The solution is then heated at 80°C for 6-8 hours to ensure complete complexation.", "The gadolinium-DTPA complex is then protonated with hydrochloric acid to form Gadopentetic acid.", "The resulting solution is purified by column chromatography to obtain pure Gadopentetic acid." ] } | |
| Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. The proton relaxation effect (PRE) of an unpaired electron is 700 times stronger than that of a proton itself. In MRI, visualization of normal and pathological brain tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadopentetate dimeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates. In the central nervous system (CNS), gadopentetate dimeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges. Gadopentetate dimeglumine does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that have not caused an abnormal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadopentetate dimeglumine in lesions such as neoplasms, abscesses, and subacute infarcts. Outside the CNS, gadopentetate dimeglumine rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment. This compound has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase. | |
CAS 编号 |
80529-93-7 |
分子式 |
C14H20GdN3O10 |
分子量 |
547.6 g/mol |
IUPAC 名称 |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3 |
InChI 键 |
IZOOGPBRAOKZFK-UHFFFAOYSA-K |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
规范 SMILES |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
相关CAS编号 |
86050-77-3 (dimeglumine salt) 22541-19-1 (Parent) 67-43-6 (Parent) |
同义词 |
Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


